molecular formula C21H23N3O4S2 B2474785 N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941981-93-7

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2474785
CAS No.: 941981-93-7
M. Wt: 445.55
InChI Key: KEIKEKFBTXZFKK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylpiperidine derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine. The process involves multiple steps, including the formation of intermediate compounds, which are then treated with specific reagents to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications .

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Uniqueness

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group at the benzothiazole ring and a tosylpiperidine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O4S2
  • Molecular Weight : 471.59 g/mol
  • CAS Number : 1401242-74-7

The compound features a piperidine ring, which is known for its wide range of biological activities, combined with a thiazole moiety that enhances its pharmacological profile.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibitory Activity
UreaseStrong Inhibitory Activity

The IC50 values for these enzyme inhibitions indicate potent activity, with some derivatives showing IC50 values as low as 0.63 µM for AChE inhibition .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound in cancer therapy. Studies have indicated that the mechanism may involve the induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have synthesized derivatives of piperidine and thiazole compounds, revealing their biological activities through various assays:

  • Synthesis and Characterization : Compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures .
  • In Silico Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-6-8-16(9-7-14)30(26,27)24-12-10-15(11-13-24)20(25)23-21-22-19-17(28-2)4-3-5-18(19)29-21/h3-9,15H,10-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKEKFBTXZFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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